molecular formula C20H22N2O7S B5200380 4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate

4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate

Cat. No. B5200380
M. Wt: 434.5 g/mol
InChI Key: ZBDXOXRGSAYHNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{Butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate is a chemical compound that belongs to the class of sulfonyl-containing compounds. It is a synthetic derivative of the natural compound, sulforaphane, which is found in cruciferous vegetables. This chemical has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate involves its interaction with specific enzymes and proteins in cells. This chemical has been shown to inhibit the activity of certain enzymes involved in the regulation of cellular processes such as inflammation and cell proliferation. Additionally, it has been shown to activate specific proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate are complex and varied. This chemical has been shown to have anti-inflammatory and anti-cancer properties in vitro and in vivo. Additionally, it has been shown to modulate the immune response and promote cellular differentiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate in lab experiments is its specificity for certain enzymes and proteins. This chemical can be used to study the function of specific targets in cells, leading to a better understanding of cellular processes. However, one limitation of using this chemical is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of experimental subjects.

Future Directions

There are several future directions for research involving 4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate. One potential direction is the development of new sulfonyl-containing compounds with enhanced specificity and efficacy. Additionally, further research is needed to understand the cellular mechanisms underlying the effects of this chemical on inflammation, cancer, and immune function. Finally, the potential applications of this chemical in clinical settings should be explored, including its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate is a multi-step process that involves the reaction of several chemical reagents. The starting material for the synthesis is 4-nitrophenyl butyrate, which is reacted with butyryl chloride to form 4-butyryl-4-nitrophenyl butyrate. This intermediate is then reacted with sodium sulfite to form 4-butyryl-4-nitrophenyl sulfonate. Finally, the sulfonate is reacted with ammonia to form 4-{butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate.

Scientific Research Applications

4-{Butyryl[(3-nitrophenyl)sulfonyl]amino}phenyl butyrate has been used in scientific research for various applications. One of its primary uses is as a tool for studying the mechanism of action of sulfonyl-containing compounds. This chemical has been shown to interact with specific enzymes and proteins in cells, leading to changes in cellular function.

properties

IUPAC Name

[4-[butanoyl-(3-nitrophenyl)sulfonylamino]phenyl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O7S/c1-3-6-19(23)21(15-10-12-17(13-11-15)29-20(24)7-4-2)30(27,28)18-9-5-8-16(14-18)22(25)26/h5,8-14H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDXOXRGSAYHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC=C(C=C1)OC(=O)CCC)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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